molecular formula C19H13ClN2O B14538638 7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one CAS No. 62376-86-7

7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B14538638
CAS No.: 62376-86-7
M. Wt: 320.8 g/mol
InChI Key: KUQWZAMGTRAFSG-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Lacks the chloro substituent.

    7-Chloro-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Lacks the methyl substituent.

    7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the naphthalen-2-yl substituent.

Uniqueness

The presence of the chloro, methyl, and naphthalen-2-yl groups in 7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one may confer unique chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Biological Activity

7-Chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, recognized for its diverse biological activities. Its molecular formula is C19H13ClN2O, with a molecular weight of approximately 320.77 g/mol. The compound features a quinazolinone core substituted at the 7-position with chlorine and at the 3-position with a naphthalene moiety, which enhances its potential applications in medicinal chemistry.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit tyrosine kinase activities, particularly targeting epidermal growth factor receptors (EGFR), which play a crucial role in tumor growth and proliferation .

Case Studies and Findings

  • Cytotoxicity Testing : In vitro studies demonstrated moderate inhibitory effects on cell growth in various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines .
  • Mechanism of Action : Molecular docking studies suggest that this compound can effectively bind to EGFR, indicating its potential role as an inhibitor of tumor growth.

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related quinazoline derivatives was found to be effective against these pathogens, showcasing their potential in treating infections .

Comparison with Other Quinazolines

The following table illustrates the structural features and biological activities of selected quinazoline derivatives compared to this compound:

Compound NameStructural FeaturesBiological Activity
7-ChloroquinazolinoneBasic quinazoline structureAnticancer, antimicrobial
6-BromoquinazolinoneBromine substitution at position 6Anticancer
2-MethylquinazolinoneMethyl group at position 2Antimicrobial
This compound Chlorine and naphthalene moietiesAnticancer, antimicrobial

The unique substitution pattern of this compound enhances its binding affinity and biological activity compared to other derivatives .

Pharmacokinetics and Toxicity

Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary for evaluating its suitability for clinical applications. Understanding these parameters will help in determining optimal dosages and potential side effects during therapeutic use.

Properties

CAS No.

62376-86-7

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

7-chloro-2-methyl-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C19H13ClN2O/c1-12-21-18-11-15(20)7-9-17(18)19(23)22(12)16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,1H3

InChI Key

KUQWZAMGTRAFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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